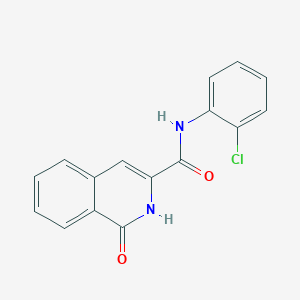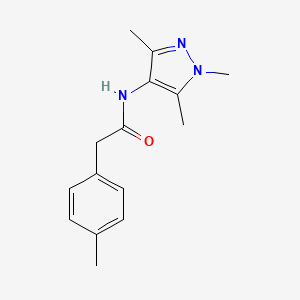![molecular formula C16H19N3O2 B7472782 2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7472782.png)
2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MPP and is a phthalazinone derivative. MPP has been found to have potential applications in various fields of research, including biochemistry and pharmacology.
作用機序
The exact mechanism of action of MPP is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. MPP has also been found to have an affinity for the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects:
MPP has been found to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter. This can lead to a reduction in neuronal excitability and can have anticonvulsant and anxiolytic effects. MPP has also been found to have analgesic and anti-inflammatory effects, which may be due to its affinity for the mu-opioid receptor.
実験室実験の利点と制限
MPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a high level of purity. MPP has also been found to have a low toxicity profile, which makes it suitable for use in in vitro and in vivo experiments. However, there are also some limitations to the use of MPP in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
将来の方向性
There are several future directions for the study of MPP. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to study its effects on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, further research is needed to fully understand the mechanism of action of MPP and its effects on different physiological systems.
合成法
The synthesis of MPP involves the reaction of 4-methylpiperidine with phthalic anhydride in the presence of a catalyst. The reaction takes place in a solvent such as acetic anhydride or acetonitrile. The product obtained is then purified using techniques such as recrystallization or column chromatography.
科学的研究の応用
MPP has been studied for its potential applications in various fields of scientific research. It has been found to have potential applications in the field of biochemistry and pharmacology. MPP has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-6-8-18(9-7-12)15(20)11-19-16(21)14-5-3-2-4-13(14)10-17-19/h2-5,10,12H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTXKNZLCJIIOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


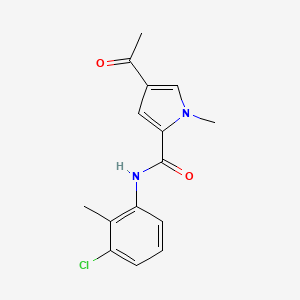
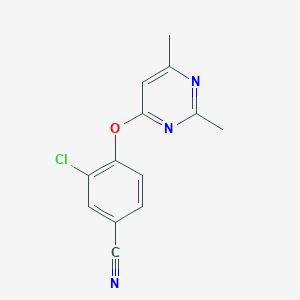


![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7472754.png)
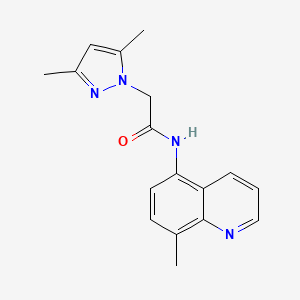
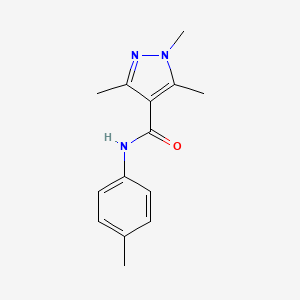
![1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7472771.png)


